3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine
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Overview
Description
3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and pyrrolidine groups
Preparation Methods
The synthesis of 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrrolidine groups. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 3-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine include other pyridazine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C18H22BrN5O2S |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
3-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C18H22BrN5O2S/c19-15-3-5-16(6-4-15)27(25,26)24-13-11-23(12-14-24)18-8-7-17(20-21-18)22-9-1-2-10-22/h3-8H,1-2,9-14H2 |
InChI Key |
DLMBIBCWZRJUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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